molecular formula C26H29FN4O4S B14974795 Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer: B14974795
Molekulargewicht: 512.6 g/mol
InChI-Schlüssel: WWJCIXAMIYUKMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a tetrahydroquinazoline derivative with a complex molecular architecture. Key structural and physicochemical properties include:

  • Molecular Formula: C₂₆H₂₉FN₄O₄S
  • Molecular Weight: 512.6 g/mol
  • Core Structure: A tetrahydroquinazoline scaffold with a 2-thioxo-4-oxo moiety, a methyl carboxylate group at position 7, and a propyl linker bearing a tertiary amide.
  • Key Substituents:
    • A piperidine ring substituted with a 2-fluorobenzyl group.
    • A 3-oxopropyl chain connecting the piperidine and quinazoline units .

Eigenschaften

Molekularformel

C26H29FN4O4S

Molekulargewicht

512.6 g/mol

IUPAC-Name

methyl 3-[3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29FN4O4S/c1-35-25(34)18-6-7-20-22(14-18)29-26(36)31(24(20)33)13-10-23(32)28-15-17-8-11-30(12-9-17)16-19-4-2-3-5-21(19)27/h2-7,14,17H,8-13,15-16H2,1H3,(H,28,32)(H,29,36)

InChI-Schlüssel

WWJCIXAMIYUKMX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCN(CC3)CC4=CC=CC=C4F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of new organic compounds.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Structural Variations and Implications

The target compound belongs to a broader class of tetrahydroquinazoline derivatives. Below is a comparison with structurally similar analogs:

Compound Core Structure Key Substituents Molecular Formula Key Differences
Target Compound Tetrahydroquinazoline Piperidine-2-fluorobenzyl, methyl carboxylate C₂₆H₂₉FN₄O₄S Unique piperidine-fluorobenzyl moiety.
Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Piperazine-2-fluorophenyl Not explicitly stated Piperazine instead of piperidine; lacks benzyl group.
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Piperazine-2,5-dimethylphenyl C₂₇H₃₂N₄O₄S Piperazine with dimethylphenyl; longer propyl chain.
Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Piperazine-4-fluorophenyl, butyl chain C₂₄H₂₅FN₄O₄S Butyl chain instead of propyl; 4-fluorophenyl substituent.
Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Piperidine-benzyl C₁₈H₁₈N₄O₃S Benzyl instead of fluorobenzyl; shorter chain.
Key Observations :
  • Piperidine vs.
  • Fluorine Substituents: The 2-fluorobenzyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., benzyl in ), improving blood-brain barrier penetration .
  • Chain Length : Propyl vs. butyl linkers influence conformational flexibility and steric interactions with biological targets .

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition : Tetrahydroquinazolines often inhibit kinases (e.g., EGFR) or dihydrofolate reductase (DHFR) due to their planar quinazoline core .
  • Receptor Modulation : Piperidine/piperazine moieties are common in GPCR ligands (e.g., dopamine or serotonin receptors). The fluorobenzyl group may enhance selectivity for CNS targets .
  • Solubility and LogP : The methyl carboxylate group improves water solubility, while the fluorobenzyl group increases logP (~3.5 estimated), suggesting moderate lipophilicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.